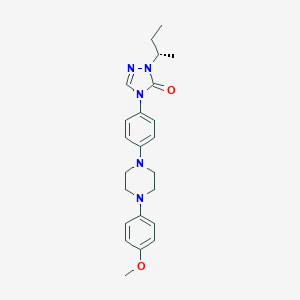
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)-, also known as ABT-089, is a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential applications in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism Of Action
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- acts as a selective agonist of the α4β2 subtype of nAChRs, which are widely distributed in the brain and play a key role in cognitive function. By binding to these receptors, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- enhances the release of neurotransmitters such as dopamine and acetylcholine, which are important for learning and memory.
Biochemical And Physiological Effects
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- has been shown to have a number of biochemical and physiological effects, including improving cognitive function, enhancing attention, and increasing the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages And Limitations For Lab Experiments
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- has several advantages for use in laboratory experiments, including its selectivity for the α4β2 subtype of nAChRs, its favorable safety profile, and its ability to improve cognitive function and memory. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid potential adverse effects.
Future Directions
There are many potential future directions for research on 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)-, including further studies of its efficacy in treating cognitive disorders such as Alzheimer's disease and ADHD, as well as investigations into its mechanisms of action and potential applications in other areas such as addiction and pain management. Additionally, there is a need for further optimization of the synthesis method to improve yield and purity, as well as exploration of new analogs and derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- involves several steps, including the formation of a piperazine intermediate and subsequent coupling with a triazole ring. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to improve the yield and purity of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)-.
Scientific Research Applications
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- has been extensively studied for its potential therapeutic applications in cognitive disorders. In preclinical studies, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. Clinical trials have also demonstrated its efficacy in improving cognitive performance and attention in humans.
properties
CAS RN |
153896-47-0 |
|---|---|
Product Name |
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- |
Molecular Formula |
C23H29N5O2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(2S)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/t18-/m0/s1 |
InChI Key |
IVIVGYTUQVJVPF-SFHVURJKSA-N |
Isomeric SMILES |
CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
synonyms |
3H-1,2,4-TRIAZOL-3-ONE, 2,4-DIHYDRO-4-[4-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]PHENYL]-2-(1-METHYLPROPYL)-, (S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
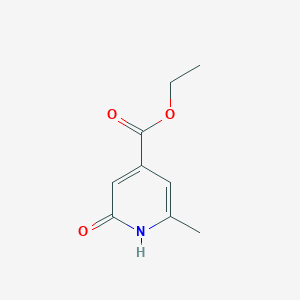
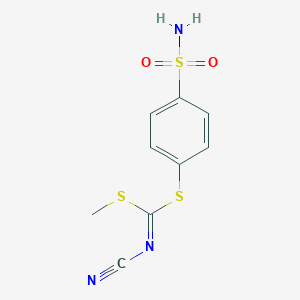
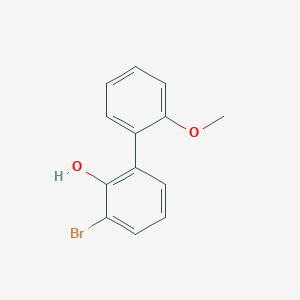
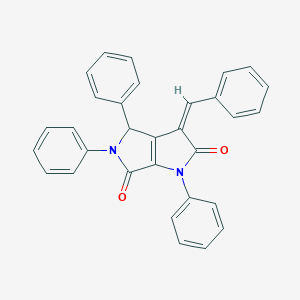
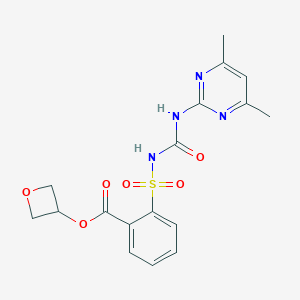
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
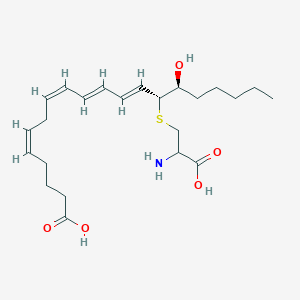
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
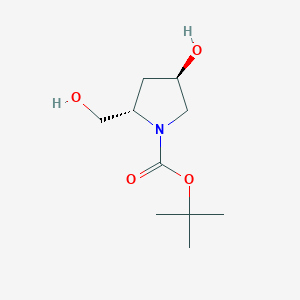
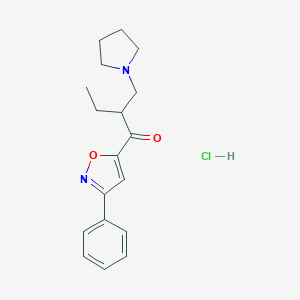
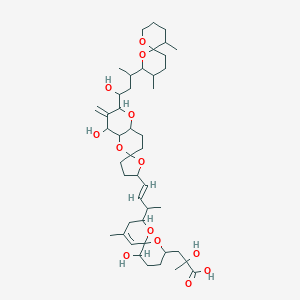
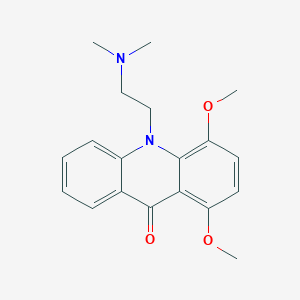
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)